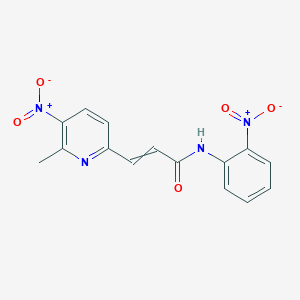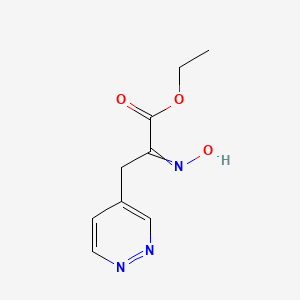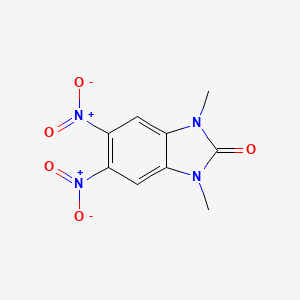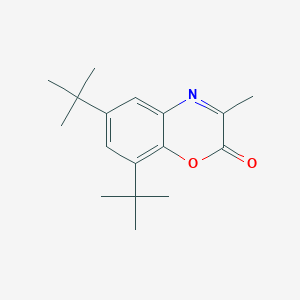![molecular formula C10H14 B14375607 Bicyclo[5.2.1]deca-1,6-diene CAS No. 88348-59-8](/img/structure/B14375607.png)
Bicyclo[5.2.1]deca-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[521]deca-1,6-diene is an organic compound characterized by its unique bicyclic structure This compound is part of the bicycloalkene family, which is known for its strained ring systems and interesting chemical properties The structure of Bicyclo[521]deca-1,6-diene consists of a ten-carbon framework with two double bonds, making it a diene
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[5.2.1]deca-1,6-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, cyclopentadiene can react with a suitable dienophile under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pressure, and the choice of catalysts play a crucial role in the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.2.1]deca-1,6-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the double bonds into single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the bridgehead positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Bicyclo[5.2.1]deca-1,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Bicyclo[5.2.1]deca-1,6-diene exerts its effects is primarily through its reactive double bonds. These bonds can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.2.0]decapentaene: This compound has a similar bicyclic structure but with different double bond arrangements.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different carbon framework and reactivity.
Uniqueness
Bicyclo[5.2.1]deca-1,6-diene is unique due to its specific ring strain and the positioning of its double bonds, which confer distinct reactivity patterns compared to other bicyclic compounds .
Properties
CAS No. |
88348-59-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
bicyclo[5.2.1]deca-1,6-diene |
InChI |
InChI=1S/C10H14/c1-2-4-9-6-7-10(8-9)5-3-1/h4-5H,1-3,6-8H2 |
InChI Key |
VZGWYLUXAKFZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CCC(=CC1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)





![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)


![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
